L-alanine laurylamide
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Overview
Description
L-alanine laurylamide is a compound derived from the amino acid alanine, where the amino group is substituted with a dodecyl (C12) chain. This compound is of interest due to its amphiphilic nature, which makes it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-alanine laurylamide can be synthesized through the reaction of L-alanine with dodecylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic methods to ensure high enantiomeric purity. Enzymes such as amidases can be used to selectively hydrolyze the amide bond, producing the desired compound with high specificity .
Chemical Reactions Analysis
Types of Reactions: L-alanine laurylamide undergoes various chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from this compound to a keto acid, facilitated by enzymes such as transaminases.
Common Reagents and Conditions:
Transamination: Pyridoxal-5′-phosphate (PLP) is a common cofactor used in transamination reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Transamination: The major products are the corresponding keto acid and a new amino acid.
Hydrolysis: The major products are dodecylamine and L-alanine.
Scientific Research Applications
L-alanine laurylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-alanine laurylamide involves its ability to interact with both hydrophobic and hydrophilic environments. This property allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability . The compound can also interact with membrane proteins, stabilizing their structure and function in aqueous environments .
Comparison with Similar Compounds
L-Alaninamide: Similar to L-alanine laurylamide but lacks the dodecyl chain, making it less hydrophobic.
N-Acetyl-L-alaninamide: Contains an acetyl group instead of a dodecyl chain, resulting in different solubility and reactivity properties.
Uniqueness: this compound is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring the stabilization of hydrophobic compounds in aqueous environments .
Properties
Molecular Formula |
C15H32N2O |
---|---|
Molecular Weight |
256.43 g/mol |
IUPAC Name |
(2S)-2-amino-N-dodecylpropanamide |
InChI |
InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(18)14(2)16/h14H,3-13,16H2,1-2H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
MWFUYVXELCLPFD-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C)N |
Origin of Product |
United States |
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